molecular formula C14H10Cl4N2O B10817487 4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol CAS No. 219315-22-7

4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol

Cat. No.: B10817487
CAS No.: 219315-22-7
M. Wt: 364.0 g/mol
InChI Key: CYVDGZYJHHYIIU-UHFFFAOYSA-N
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Description

4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol is a complex organic compound that features a phenolic structure with multiple chlorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

IUPAC Name

4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVDGZYJHHYIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893486
Record name Mitochondrial Fusion Promoter M1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219315-22-7
Record name Mitochondrial Fusion Promoter M1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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